molecular formula C14H23N B6362223 (2-Methylpropyl)(3-phenylbutyl)amine CAS No. 1240571-81-6

(2-Methylpropyl)(3-phenylbutyl)amine

Cat. No.: B6362223
CAS No.: 1240571-81-6
M. Wt: 205.34 g/mol
InChI Key: BNASQTUKDJKHOB-UHFFFAOYSA-N
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Description

(2-Methylpropyl)(3-phenylbutyl)amine is an organic compound with the molecular formula C14H23N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes a phenyl group and a butyl chain, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

It’s structurally similar to 3-phenylpropylamine, which is known to interact with trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

The compound could bind to the active sites of the target enzymes, potentially altering their function .

Result of Action

Similar compounds like 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine have shown activity with inhibition concentration value of (ic50) 294 μM . This suggests that (2-Methylpropyl)(3-phenylbutyl)amine might also exhibit some level of biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, aromatic amines, which include this compound, can interact with photo-excited states of other compounds, leading to fluorescence quenching . This interaction could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(3-phenylbutyl)amine typically involves the reaction of 3-phenylbutylamine with 2-methylpropyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(3-phenylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halides and sulfonates are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce secondary amines.

Scientific Research Applications

(2-Methylpropyl)(3-phenylbutyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: Shares a similar phenyl group but differs in the alkyl chain structure.

    2-Methylpropylamine: Lacks the phenyl group, making it less complex.

    N-Phenylbutylamine: Similar structure but with different substitution patterns.

Uniqueness

(2-Methylpropyl)(3-phenylbutyl)amine stands out due to its unique combination of a phenyl group and a branched butyl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-3-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-12(2)11-15-10-9-13(3)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNASQTUKDJKHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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